molecular formula C17H18N2O3 B5736810 3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one

3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one

Cat. No.: B5736810
M. Wt: 298.34 g/mol
InChI Key: GDRVUOHULUVLFK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that features both an aniline derivative and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-nitrobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its properties in the development of novel materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)propan-1-one
  • 3-(3,4-Dimethylanilino)-1-(4-chlorophenyl)propan-1-one

Uniqueness

  • Functional Groups : The presence of both dimethylanilino and nitrophenyl groups makes it unique.
  • Reactivity : Its reactivity profile differs from similar compounds due to the electronic effects of the substituents.

This outline provides a comprehensive overview of the compound

Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-6-15(11-13(12)2)18-10-9-17(20)14-4-7-16(8-5-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVUOHULUVLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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